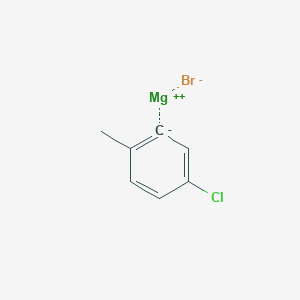
5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF
Overview
Description
5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF is a useful research compound. Its molecular formula is C7H6BrClMg and its molecular weight is 229.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-2-methylphenylmagnesium bromide is a Grignard reagent that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity, while not extensively studied compared to other compounds, has been explored for potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
5-Chloro-2-methylphenylmagnesium bromide is characterized by its formula and is typically prepared in tetrahydrofuran (THF) as a solvent. The presence of both chlorine and methyl groups on the aromatic ring enhances its reactivity and potential biological interactions.
The biological activity of Grignard reagents like 5-chloro-2-methylphenylmagnesium bromide is often linked to their ability to act as nucleophiles in various reactions. This compound can participate in nucleophilic substitutions and additions, which may lead to the formation of biologically active derivatives. The lipophilicity imparted by the chloro and methyl substituents allows for better cell membrane penetration, potentially influencing intracellular targets.
Biological Activity
Research has indicated several areas where 5-chloro-2-methylphenylmagnesium bromide may exhibit biological activity:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of several Grignard reagents, including those derived from chlorinated phenyl groups. Results showed that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Neurotransmitter Interaction : Research has also focused on the interaction of similar compounds with neurotransmitter systems. For instance, studies on related Grignard reagents indicated effects on dopamine transporter activity, suggesting potential implications for neuropharmacology.
- Synthesis of Bioactive Compounds : The ability to synthesize complex organic molecules using 5-chloro-2-methylphenylmagnesium bromide highlights its importance in drug development. For example, it has been used as a building block for synthesizing novel pharmaceuticals with targeted biological activities.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
magnesium;1-chloro-4-methylbenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJHGLYENGPQPE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















